![molecular formula C12H8FN3O B14211883 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C12H8FN3O and a molecular weight of 229.21 g/mol . This compound is part of the furo[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine typically involves the condensation of 2-bromo-4’-fluoroacetophenone with appropriate reagents under controlled conditions . One common method includes the use of microwave irradiation to enhance the reaction efficiency and selectivity . The reaction conditions often involve the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furo[2,3-D]pyrimidine derivative with additional oxygen functionalities, while substitution reactions could introduce different aromatic or aliphatic groups .
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. These enzymes are essential for various cellular processes, including growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine
- 6-(4-Methoxyphenyl)furo[2,3-D]pyrimidin-4-amine
- 6-(4-Fluorophenyl)-2-methylpyrido[3,2-D]pyrimidin-4-amine
Uniqueness
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is unique due to its specific fluorine substitution on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets and improve its stability and bioavailability .
Propiedades
Fórmula molecular |
C12H8FN3O |
|---|---|
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16) |
Clave InChI |
PMBAUOTXONQYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
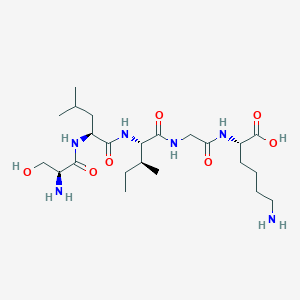
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)

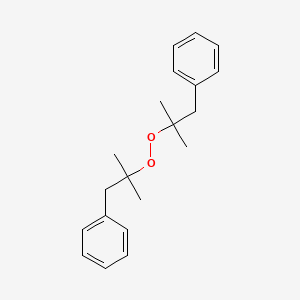
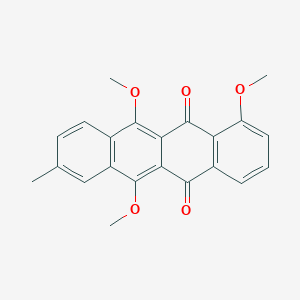
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
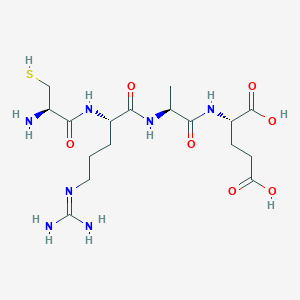
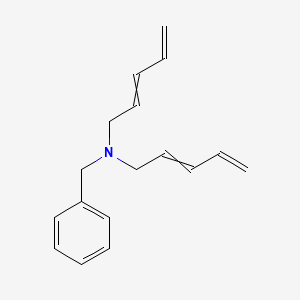
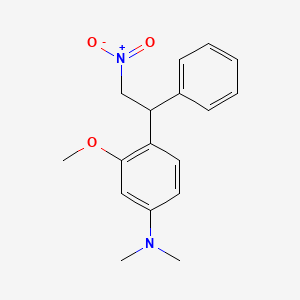
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

